

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine

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Compound of Interest

Compound Name: 4-Chloro-3-methoxy-2-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary role is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), most notably pantoprazole, which is widely used to treat acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4-Chloro-3-methoxy-2-methylpyridine**, tailored for professionals in research and drug development.

Chemical and Physical Properties

4-Chloro-3-methoxy-2-methylpyridine is a compound with the molecular formula C_7H_8ClNO . [1] While some sources describe it as a solid, others refer to it as a colorless to light yellow liquid or a light brown oil, indicating that its physical state may be dependent on purity and temperature.[2][3][4]

Table 1: Physicochemical Properties of **4-Chloro-3-methoxy-2-methylpyridine**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ ClNO	[1]
Molecular Weight	157.60 g/mol	[1]
CAS Number	107512-34-5	[5]
Appearance	Solid / Colorless to light yellow liquid / Light brown oil	[2][3]
Boiling Point	206.1 ± 35.0 °C (Predicted)	[3]
Density	1.168 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	78.428 °C	[5]
pKa	5.45 ± 0.10 (Predicted)	[3]
Solubility	Slightly soluble in water, soluble in organic solvents.	[3]

Note: Experimental spectral data such as ¹H and ¹³C NMR for **4-Chloro-3-methoxy-2-methylpyridine** are not readily available in the public domain.

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

The most common synthetic route to **4-Chloro-3-methoxy-2-methylpyridine** involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone.

Experimental Protocol: Chlorination of 3-methoxy-2-methyl-4(1H)-pyridone[2]

Materials:

- 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g)
- Phosphorus oxychloride (POCl₃) (50 ml)
- Toluene

- Chloroform
- Water
- Potassium carbonate
- Silica gel for column chromatography

Procedure:

- Suspend 3-methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.
- Reflux the suspension for 10 hours.
- Concentrate the reaction mixture under reduced pressure.
- To the residue, add toluene and evaporate under reduced pressure to remove residual phosphorus oxychloride.
- To the resulting oily substance, add chloroform and water, and separate the chloroform layer.
- Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.
- Combine the chloroform extracts, wash with water, dry over a suitable drying agent, and evaporate the solvent.
- Purify the residue by column chromatography on silica gel to yield **4-chloro-3-methoxy-2-methylpyridine** as a light brown oil (4.8 g).[2]

A patented alternative method aims to reduce waste by treating excess phosphorus oxychloride with DMF to produce the Vilsmeier reagent as a byproduct.[6]

Reactivity and Chemical Transformations

The reactivity of **4-Chloro-3-methoxy-2-methylpyridine** is characteristic of substituted pyridines, which are electron-deficient aromatic systems.[7] The presence of the electronegative nitrogen atom and the chloro substituent makes the pyridine ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[8][9]

The primary and most well-documented reaction of **4-Chloro-3-methoxy-2-methylpyridine** is its oxidation to **4-Chloro-3-methoxy-2-methylpyridine N-oxide**, a crucial step in the synthesis of pantoprazole.[10][11]

Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide[13]

Materials:

- **4-Chloro-3-methoxy-2-methylpyridine** (220 parts by weight)
- Phosphotungstic acid
- Water
- 35% Hydrogen peroxide (350 parts by weight)
- 12% Sodium hydroxide aqueous solution
- Dichloromethane
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

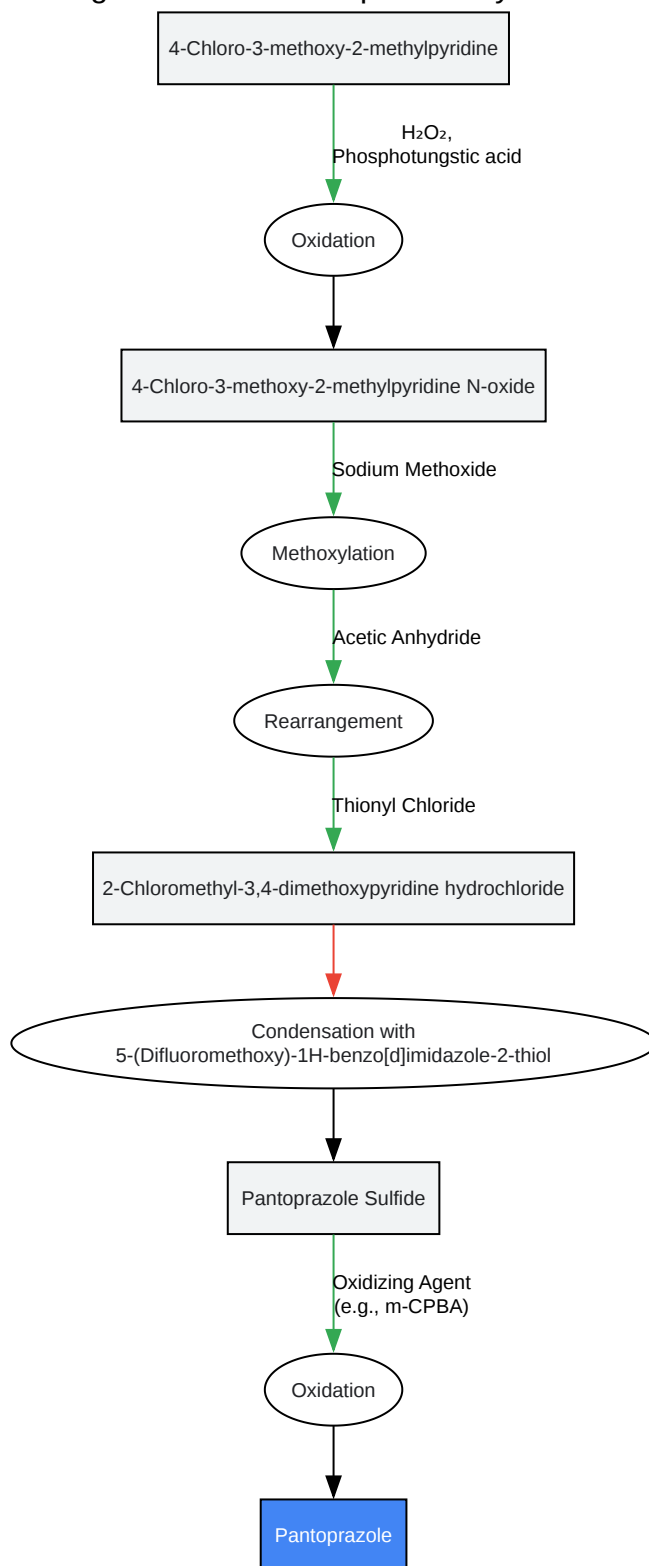
- Prepare a 25% (by mass) solution of phosphotungstic acid in water.
- Slowly add the phosphotungstic acid solution to **4-Chloro-3-methoxy-2-methylpyridine** with stirring.
- Heat the mixture to 87 °C in a water bath.
- Add 35% hydrogen peroxide dropwise at a rate of 60 parts by weight/hour.
- Maintain the reaction at 85 °C for 5 hours.
- Cool the reaction mixture to 30 °C and adjust the pH to 7-9 with a 12% sodium hydroxide solution.

- Extract the product with dichloromethane.
- Wash the organic extract with water until neutral.
- Dry the organic layer over anhydrous Na_2SO_4 .
- Evaporate the dichloromethane under reduced pressure (35-45 °C, 0.06-0.08 MPa) to obtain **4-Chloro-3-methoxy-2-methylpyridine N-oxide**.[\[12\]](#)

Role in Drug Development: The Pantoprazole Synthesis Pathway

4-Chloro-3-methoxy-2-methylpyridine is a critical building block in the industrial synthesis of pantoprazole. The following diagram illustrates the logical flow from this intermediate to the final active pharmaceutical ingredient.

Logical Flow of Pantoprazole Synthesis

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Caption: Logical workflow for the synthesis of Pantoprazole.

Safety Information

4-Chloro-3-methoxy-2-methylpyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. Store in a cool, dry, and well-ventilated area under an inert atmosphere.[3]

Conclusion

4-Chloro-3-methoxy-2-methylpyridine is a valuable intermediate in pharmaceutical synthesis, with its chemical properties and reactivity being well-suited for the construction of more complex molecules like pantoprazole. While a significant amount of data exists regarding its synthesis and its role in this specific application, further research into its broader reactivity profile and potential biological activities could unveil new opportunities for this versatile substituted pyridine.

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